molecular formula C14H20N2O2 B14719487 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- CAS No. 21162-93-6

4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro-

Cat. No.: B14719487
CAS No.: 21162-93-6
M. Wt: 248.32 g/mol
InChI Key: BFSTVIQBRWJMPZ-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazine ring, which is further substituted with a diethylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and involves the following steps:

  • Preparation of N-acylated anthranilic acid derivative.
  • Cyclization using cyanuric chloride and dimethylformamide to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzoxazinones.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human neutrophil elastase by forming hydrogen bonds and π–π interactions with the enzyme’s active site . This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases involving excessive elastase activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylaminoethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

21162-93-6

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H20N2O2/c1-3-15(4-2)9-10-16-11-18-13-8-6-5-7-12(13)14(16)17/h5-8H,3-4,9-11H2,1-2H3

InChI Key

BFSTVIQBRWJMPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1COC2=CC=CC=C2C1=O

Origin of Product

United States

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